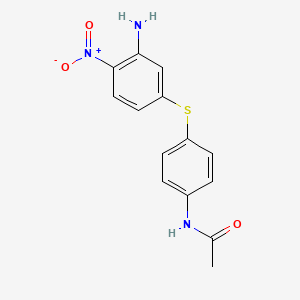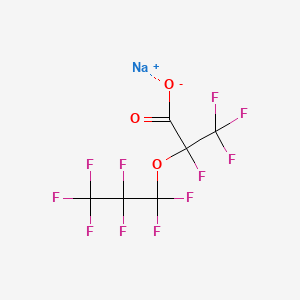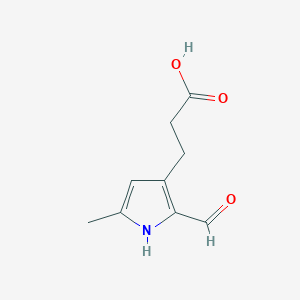
5-(4-Acetamidothiophenoxy)-2-nitroaniline
概要
説明
5-(4-Acetamidothiophenoxy)-2-nitroaniline is an organic compound with a complex structure that includes amino, acetamido, phenylsulphanyl, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidothiophenoxy)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound, followed by the introduction of the amino and acetamido groups through substitution reactions. The phenylsulphanyl group is then introduced via a thiolation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness.
化学反応の分析
Types of Reactions
5-(4-Acetamidothiophenoxy)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
5-(4-Acetamidothiophenoxy)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(4-Acetamidothiophenoxy)-2-nitroaniline involves its interaction with specific molecular targets. The compound can undergo reduction reactions to form active intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 2-Amino4-(4-acetamidophenylsulphanyl)benzene
- 4-Acetamidophenylsulphanylbenzene
- 2-Amino4-nitrobenzene
Uniqueness
5-(4-Acetamidothiophenoxy)-2-nitroaniline is unique due to the presence of both nitro and acetamido groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H13N3O3S |
|---|---|
分子量 |
303.34 g/mol |
IUPAC名 |
N-[4-(3-amino-4-nitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18) |
InChIキー |
PZQALCYFGACCLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)

![6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)








![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8647266.png)

